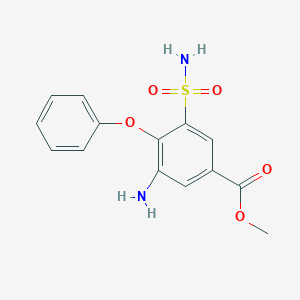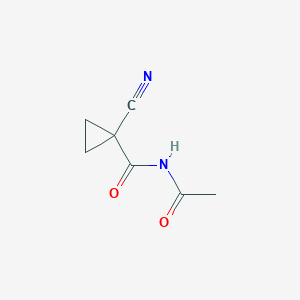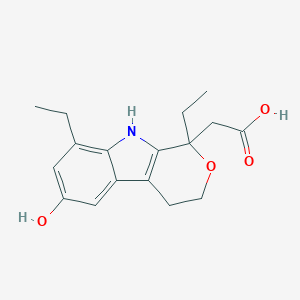
17β-Ethinylestradiol
Übersicht
Beschreibung
17beta-Ethinylestradiol, also known as 17beta-Ethinylestradiol, is a useful research compound. Its molecular formula is C20H24O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 17beta-Ethinylestradiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17beta-Ethinylestradiol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Umweltkonzentrationen und Abwasserbehandlung
EE2 ist ein weit verbreitetes Pharmazeutikum und ein endokriner Disruptor. Sein Vorkommen in der Umwelt, insbesondere in Oberflächengewässern, ist gut dokumentiert. Die Umweltkonzentrationen von EE2 können über oder unter der vorhergesagten Konzentration ohne Wirkung (PNEC) von 0,035 ng/L liegen. Um seine Auswirkungen zu verringern, wurden verschiedene Behandlungsmethoden entwickelt, um die EE2-Werte im Abwasser zu reduzieren, bevor es in die Umwelt gelangt. Zu diesen Methoden gehören chemische, biologische, adsorptive oder Ionenaustauschverfahren, die eine Entfernungseffizienz von bis zu 100 % erreichen können .
Photodegradation und Oxidationsstudien
Die Forschung zur natürlichen Degradation von EE2 in Oberflächengewässern hat eine signifikante Kinetik erster Ordnung bei seiner Photodegradation festgestellt. Die Zugabe von Meersalz und eine erhöhte Temperatur können die Halbwertszeit der Degradation reduzieren. Oxidative Mittel können die Abbaurate weiter beschleunigen, wobei höhere Temperaturen die Halbwertszeit auf etwas mehr als eine Stunde reduzieren. Diese Studien sind entscheidend, um zu verstehen, wie EE2 in natürlichen Gewässern abgebaut wird und welches Potenzial für die natürliche Abmilderung besteht .
Ökotoxikologische Auswirkungen auf Wasserorganismen
Die Auswirkungen von EE2 auf Nichtzielorganismen wie Daphnia magna wurden untersucht, um seine ökologischen Folgen zu verstehen. Studien haben gezeigt, dass umweltbedingte Konzentrationen von EE2 einen potenziellen chemischen Schadstoff darstellen können, was die Notwendigkeit weiterer Forschung über die ökologischen Auswirkungen dieser Klasse pharmazeutischer Produkte unterstreicht .
Wirkmechanismus
Target of Action
17β-Ethinylestradiol (EE2) primarily targets the estrogen receptors (ERs), specifically ERα and ERβ . These receptors are found in various tissues, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain . Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA .
Mode of Action
EE2 interacts with its targets (ERs) through both genomic and non-genomic actions . In the genomic action, the ligand-bound ER enters the nucleus, regulating gene transcription and formation of messenger RNA . This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell . In the non-genomic action, E2-activated ER leads to rapid tissue responses via phosphorylation of cytosolic signaling cascades .
Biochemical Pathways
EE2 affects several biochemical pathways. It up-regulates energy metabolic pathways, cellular proliferation, and tumor invasiveness in ER+ breast cancer spheroids . It also regulates the activity of ER-α and increases the formation of autophagosomes, which in turn serves to decrease the secretion of senescence-associated secretory phenotype (SASP) caused by H2O2 and consequently inhibit H2O2-induced senescence in Human Umbilical Vein Endothelial Cells (HUVEC) cells .
Pharmacokinetics
Ethinylestradiol is a synthetic form of estradiol commonly used as the estrogenic component of most combination oral contraceptive pills (OCPs). It is different from estradiol due to its higher bioavailability and increased resistance to metabolism, rendering it more suitable for oral administration .
Result of Action
The molecular and cellular effects of EE2’s action are diverse. It decreases luteinizing hormone to decrease endometrial vascularization, and decreases gonadotrophic hormone to prevent ovulation . It also activates the activity of ER-α and then increases the formation of autophagosomes and decreases the fusion of lysosomes with autophagic vesicles, which in turn serves to decrease the secretion of SASP caused by H2O2 and consequently inhibit H2O2-induced senescence in HUVEC cells .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of EE2. It is emitted by various sources, such as animal and human excretions, hospital and veterinary clinic effluents, and treatment plants . Even at low concentrations, EE2 poses a significant threat to ecosystem health and is classified as micropollutants . In aquatic biota, it can cause issues ranging from the feminization of males to inhibiting plant growth . Therefore, appropriate treatment methods could help to control the emissions of EE2 .
Biochemische Analyse
Biochemical Properties
17beta-Ethinylestradiol interacts with various enzymes, proteins, and other biomolecules. It is known to bind to estrogen receptors, which are proteins that mediate the effects of estrogen . The nature of these interactions is complex and involves changes in the conformation of the receptor, which can affect its activity .
Cellular Effects
17beta-Ethinylestradiol has significant effects on various types of cells and cellular processes. It influences cell function by binding to estrogen receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 17beta-Ethinylestradiol involves binding to estrogen receptors. This binding can lead to changes in gene expression, as the estrogen receptor is a transcription factor that can regulate the expression of target genes . It can also affect enzyme activity, either inhibiting or activating certain enzymes .
Temporal Effects in Laboratory Settings
The effects of 17beta-Ethinylestradiol can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of 17beta-Ethinylestradiol can vary with different dosages in animal models. High doses can have toxic or adverse effects .
Metabolic Pathways
17beta-Ethinylestradiol is involved in various metabolic pathways. It can interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
17beta-Ethinylestradiol is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYWIDHMRZLRN-SWBPCFCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873493 | |
| Record name | 17-epi-Ethynylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4717-38-8 | |
| Record name | 17beta-Ethinylestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-epi-Ethynylestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17.BETA.-ETHINYLESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II522L1IMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



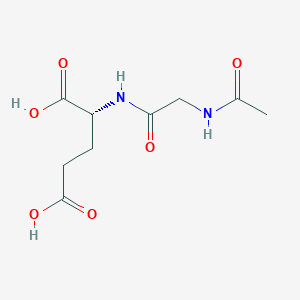
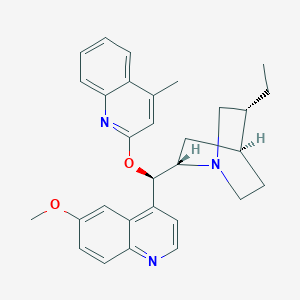

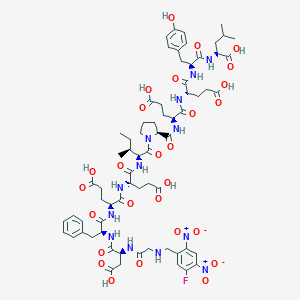


![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)

